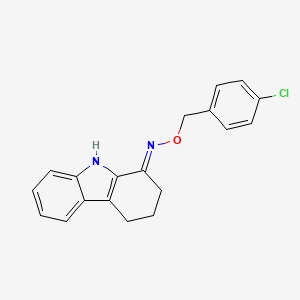

2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-chlorobenzyl)oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-chlorobenzyl)oxime, also known as TRO19622, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Surface Raman Spectroscopy and Adsorption Studies

Background: Surface Raman spectroscopy is a powerful analytical tool for studying interfacial structures. Understanding the adsorption behavior of molecules on metallic surfaces is crucial for various applications.

Application:- Adsorption Geometry Determination : The quasi-analytical method developed for high-precision surface Raman spectra allows us to correlate the geometrical and electronic structures of a single molecule of this compound when adsorbed on Au(111) or Pt(111) surfaces . The “finger-print” frequency shift of the CN stretching mode reveals the in situ configuration of the compound, providing valuable insights into its adsorption behavior.

Green Synthesis of 2,3,4,9-Tetrahydro-1H-Carbazoles

Background: Green chemistry principles emphasize sustainable and environmentally benign synthetic methods. Ionic liquids have gained attention as green catalysts.

Application:- Ionic Liquid Catalysis : The compound has been synthesized efficiently using 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim (BF4)]) ionic liquid as a catalyst. The yields are excellent, and the reaction time is shorter. The [bmim (BF4)] ionic liquid serves as an efficient catalyst in Fischer indole synthesis, making it a promising approach for industrial-scale synthesis .

Antibacterial and Antiyeast Properties

Background: Biological activities of compounds are of great interest for drug discovery and therapeutic applications.

Application:- Biological Activity : The compound, along with its derivatives, has demonstrated antibacterial and antiyeast properties. These findings highlight its potential as a lead compound for further drug development .

Pharmaceutical Intermediates and Alkaloid Synthesis

Background: The compound’s unique structure makes it valuable for synthetic pathways.

Application:- Pharmaceutical Synthesis : It serves as a pharmaceutical intermediate and plays a role in synthesizing alkaloids like aspidospermidine .

Carbazomycin B Synthesis

Background: Carbazomycin B is a biologically active compound.

Application:Propiedades

IUPAC Name |

(E)-N-[(4-chlorophenyl)methoxy]-2,3,4,9-tetrahydrocarbazol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O/c20-14-10-8-13(9-11-14)12-23-22-18-7-3-5-16-15-4-1-2-6-17(15)21-19(16)18/h1-2,4,6,8-11,21H,3,5,7,12H2/b22-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGRERHFIYNPBN-RELWKKBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NOCC3=CC=C(C=C3)Cl)C1)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(/C(=N/OCC3=CC=C(C=C3)Cl)/C1)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2561279.png)

![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one](/img/structure/B2561280.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2561284.png)

![6-Amino-4-(4-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2561290.png)

![methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate](/img/structure/B2561293.png)

![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2561294.png)

![3-hydroxy-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide](/img/structure/B2561295.png)

![7-Azaspiro[3.5]nonane-7-carbonyl chloride](/img/structure/B2561299.png)